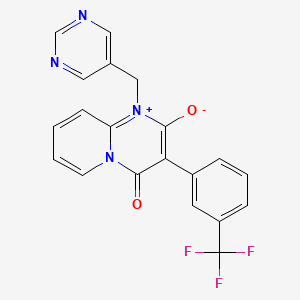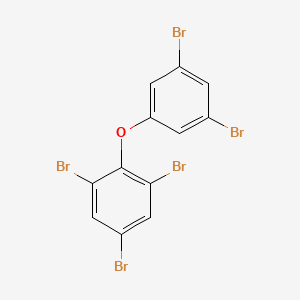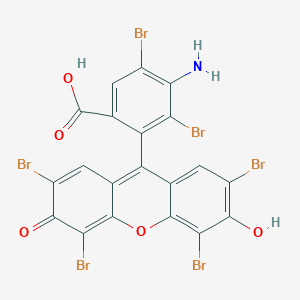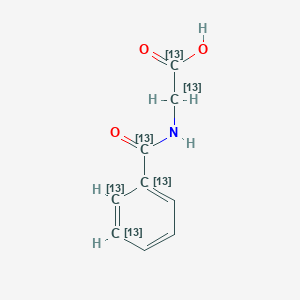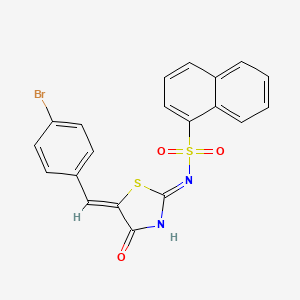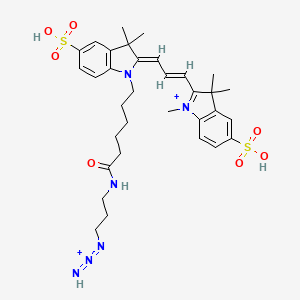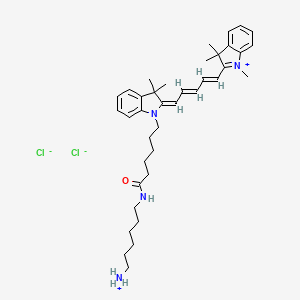
5-bromo-4-chloro-1H-benzoimidazole
Vue d'ensemble
Description
5-Bromo-4-chloro-1H-benzoimidazole is a chemical compound with the CAS Number: 1008361-81-6 . It has a molecular weight of 231.48 and its IUPAC name is 5-bromo-4-chloro-1H-benzimidazole . It is a light yellow solid .
Molecular Structure Analysis
The InChI code for this compound is1S/C7H4BrClN2/c8-4-1-2-5-7 (6 (4)9)11-3-10-5/h1-3H, (H,10,11) . This indicates the presence of 7 carbon atoms, 4 hydrogen atoms, 1 bromine atom, 1 chlorine atom, and 2 nitrogen atoms in the molecule . Physical And Chemical Properties Analysis
This compound is a light yellow solid . It has a molecular weight of 231.48 . The InChI code provides information about its molecular structure .Applications De Recherche Scientifique
Antimicrobial Activity
5-Bromo-4-Chloro-1H-Benzoimidazole and its derivatives have shown significant effectiveness in antimicrobial applications. Studies have demonstrated their potential in inhibiting the growth of a range of bacteria and fungi, including gram-positive bacteria like Bacillus subtilis and Staphylococcus aureus, gram-negative bacteria such as Escherichia coli and Pseudomonas aeuroginosa, and fungi including Candida albicans and Aspergillus niger (El-Meguid, 2014).
Protozoal Inhibition
The compound and its related analogues have been synthesized and tested against protozoa like Acanthamoeba castellanii. The results from these studies suggest that certain derivatives of this compound have higher efficacy compared to standard antiprotozoal agents, highlighting their potential as protozoal inhibitors (Kopanska et al., 2004).
DNA Topoisomerase Inhibition
Research indicates that derivatives of this compound can act as inhibitors of mammalian DNA topoisomerase I, an enzyme critical for DNA replication and transcription. This property suggests potential applications in the development of therapeutic agents for diseases related to DNA replication errors, such as cancer (Alpan et al., 2007).
Antitubercular Activity
A study synthesizing novel 5-(nitro/bromo)-styryl-2-benzimidazoles showed that certain compounds demonstrated significant in vitro antitubercular activity against Mycobacterium tuberculosis H(37) Rv. These findings suggest the potential for these compounds in treating tuberculosis (Shingalapur et al., 2009).
Catalytic Activation
In the realm of chemistry, derivatives of this compound have been involved in catalytic activation processes. This includes their use in catalytic activation of transfer hydrogenation with ruthenium(II) complexes, demonstrating their versatility and potential applications in various chemical reactions (Sharma et al., 2014).
Propriétés
IUPAC Name |
5-bromo-4-chloro-1H-benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClN2/c8-4-1-2-5-7(6(4)9)11-3-10-5/h1-3H,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJXDWVUPIRXRDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1NC=N2)Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901298679 | |
| Record name | 6-Bromo-7-chloro-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901298679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.48 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1008361-81-6 | |
| Record name | 6-Bromo-7-chloro-1H-benzimidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1008361-81-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-7-chloro-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901298679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
